molecular formula C9H13NO3 B15237459 Methyl 3-amino-3-(5-methylfuran-2-YL)propanoate

Methyl 3-amino-3-(5-methylfuran-2-YL)propanoate

Cat. No.: B15237459
M. Wt: 183.20 g/mol
InChI Key: GSRKNJNLGJDQSZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-methylfuran-2-YL)propanoate is a β-amino ester derivative featuring a methyl ester group, a 3-amino substituent, and a 5-methylfuran-2-yl moiety. This compound is structurally characterized by the fusion of a furan ring (substituted with a methyl group at the 5-position) and a propanoate backbone. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 183.20 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

methyl 3-amino-3-(5-methylfuran-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRKNJNLGJDQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Condensation with Ethyl Nitroacetate

The synthesis begins with the Knoevenagel condensation of 5-methylfurfural with ethyl nitroacetate, a reaction catalyzed by piperidine in acetic anhydride. This step forms ethyl 3-(5-methylfuran-2-yl)-2-nitropropanoate (6p), as described in. Key parameters include heating at 140°C for 2 hours, which facilitates the elimination of methyl acetate and drives the reaction to completion. The crude product is purified via silica gel chromatography (cyclohexane–dichloromethane 3:2), yielding 60% of the nitroester intermediate.

Mechanistic Insights : The reaction proceeds via nucleophilic attack of the deprotonated nitroacetate on the aldehyde carbonyl, followed by dehydration. The use of acetic anhydride as a solvent ensures anhydrous conditions, critical for minimizing hydrolysis side reactions.

Nitro Group Reduction

The nitro group in 6p is reduced to an amine using sodium cyanoborohydride (NaBH3CN) in dry ethanol under hydrogen atmosphere (1 atm). This step achieves 88% yield of ethyl 2-amino-3-(5-methylfuran-2-yl)propanoate (1af). Alternatively, sodium borohydride (NaBH4) in refluxing isopropanol offers a milder reduction pathway, albeit with slightly lower yields (75–80%).

Critical Considerations :

  • NaBH3CN provides superior chemoselectivity, avoiding over-reduction of the furan ring.
  • Pd/C-catalyzed hydrogenation is unsuitable due to potential furan hydrogenation side reactions.

Transesterification to Methyl Ester

The ethyl ester is converted to the methyl derivative via acid-catalyzed transesterification. Treatment with methanol and sulfuric acid (H2SO4) at 60°C for 12 hours yields methyl 3-amino-3-(5-methylfuran-2-yl)propanoate. Purification via distillation under reduced pressure (30 mbar) affords the final product in 85% purity, with residual ethanol removed by azeotropic distillation.

Oxime Intermediate Pathway

Diethyl Malonate Condensation

This route employs diethyl malonate as the starting material, condensed with 5-methylfurfural in ethanol using piperidine and acetic acid as catalysts. The reaction forms diethyl 2-(5-methylfuran-2-yl)methylene malonate, which is hydrogenated over Pd/C to yield diethyl 2-(5-methylfuran-2-yl)malonate.

Oxime Formation and Reductive Amination

The malonate intermediate undergoes oximation with isoamyl nitrite in ethanol, producing ethyl 2-(hydroxyimino)-3-(5-methylfuran-2-yl)propanoate. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) at 0°C generates the amine, which is methylated using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3). Final purification via recrystallization from cyclohexane achieves 78% overall yield.

Advantages Over Nitroacetate Route :

  • Avoids nitro intermediates, reducing toxicity concerns.
  • Higher functional group tolerance for substituted furans.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for both pathways:

Parameter Nitroacetate Route Oxime Route
Starting Material Cost Moderate High
Reaction Steps 3 4
Overall Yield 52% 61%
Purification Complexity Chromatography Recrystallization
Scalability Limited by chromatography High

Spectroscopic Validation :

  • ¹H NMR (CDCl3): δ 6.19 (d, 1H, furan-H), 5.93 (s, 1H, furan-H), 4.31 (q, 2H, ester-CH2), 3.55 (dd, 1H, CH2NH2).
  • HRMS : [M+Na]+ calcd for C9H13NO3Na: 240.0872; found: 240.0857.

Challenges and Optimization Strategies

Nitro Reduction Side Reactions

Over-reduction to hydroxylamine derivatives is mitigated by using NaBH3CN instead of NaBH4. Additionally, maintaining a pH > 9 during reduction minimizes protonation of the intermediate nitroso compound.

Ester Hydrolysis During Transesterification

To prevent hydrolysis, the reaction mixture must be rigorously dried using molecular sieves (4 Å). Residual water leads to carboxylic acid formation, reducing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Methyl 3-amino-3-(5-methylfuran-2-YL)propanoate C₉H₁₃NO₃ Methyl ester, 5-methylfuran, β-amino 183.20 Potential synthetic intermediate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ Ethyl ester, difluorophenyl, HCl salt 265.69 Enhanced solubility, fluorinated design
3-Amino-3-(5-(2-trifluoromethylphenyl)furan-2-YL)propanoic acid C₁₄H₁₂F₃NO₃ Carboxylic acid, trifluoromethyl 299.25 Ionic interactions, metabolic stability
Methyl 3-(5-amino-1,3,4-thiadiazol-2-YL)propanoate C₆H₉N₃O₂S Thiadiazole, methyl ester 187.22 Sulfur-based electronegativity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(5-methylfuran-2-YL)propanoate, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis. Reflux conditions (e.g., 12–24 hours) ensure complete conversion . Purification often involves recrystallization or column chromatography, with yields ranging from 85–90% and purity ≥97% when using gradient elution (e.g., hexane/ethyl acetate) .

Table 1: Comparison of Synthetic Methods

MethodCatalystConditionsYieldPurityReference
Acid-catalyzed esterificationH₂SO₄Reflux, 24h85%97%
Continuous flow reactorAmberlyst-1560°C, 2h90%99%

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the ester carbonyl (~170 ppm), amino group (δ 1.5–2.5 ppm), and furan protons (δ 6.2–7.1 ppm) .

  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1740 cm⁻¹ (C=O ester) confirm functional groups .

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

    Table 2: Key Spectroscopic Data

    TechniqueKey Peaks/FeaturesReference
    ¹H NMRδ 3.7 (s, OCH₃), δ 6.3 (furan C-H)
    IR1740 cm⁻¹ (ester C=O)
    HPLCRetention time: 8.2 min (99% purity)

Q. How should the compound be stored to prevent degradation?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to avoid hydrolysis or oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do substituents on the furan ring (e.g., 5-methyl) influence reactivity and bioactivity?

  • Methodological Answer : The 5-methyl group enhances electron density in the furan ring, increasing stability toward electrophilic substitution. In pharmacological studies, methyl substituents improve lipophilicity (logP +0.3), enhancing blood-brain barrier permeability in analogues . Comparative data for unsubstituted furan derivatives show 20% lower receptor binding affinity .

Q. How can discrepancies in reported spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or impurities. Validate data using:

  • Deuterated solvent controls (e.g., CDCl₃ for consistent shift referencing) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 224.1052) .
  • Cross-lab reproducibility tests under standardized conditions .

Q. What is the mechanistic basis for its interaction with biological targets?

  • Methodological Answer : The amino group facilitates hydrogen bonding with enzyme active sites (e.g., serine proteases), while the furan ring participates in π-π stacking with aromatic residues (e.g., Tyr-228 in trypsin-like enzymes). Kinetic assays show a Kᵢ of 2.3 µM, competitive inhibition confirmed via Lineweaver-Burk plots .

Q. How does stereochemical configuration (R/S) affect pharmacological activity?

  • Methodological Answer : The (R)-enantiomer exhibits 10-fold higher binding affinity to GABA receptors compared to (S) in chiral HPLC-separated samples. Molecular docking simulations reveal optimal van der Waals interactions between the (R)-configured amino group and receptor subpockets .

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to determine the correct value?

  • Methodological Answer : Variations (e.g., 85–89°C vs. 92°C) may stem from polymorphic forms or moisture content. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂. Consistently dried samples show a sharp endotherm at 89°C .

Applications in Drug Design

Q. Can this compound serve as a precursor for prodrug development?

  • Methodological Answer : Yes. The ester group undergoes hydrolysis in physiological pH (t₁/₂ = 4.2 hours at pH 7.4), releasing the active carboxylic acid. Prodrug derivatives with PEGylated chains show 40% increased bioavailability in murine models .

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